Dimethyl 4-chlorotridecanedioate
Description
Dimethyl 4-chlorotridecanedioate is a chlorinated diester with a 13-carbon chain, featuring a chlorine substituent at the fourth position and methyl ester groups at both termini. Such compounds are often studied for their physicochemical properties (e.g., solubility, melting point) and applications in organic synthesis, polymer chemistry, or as intermediates in pharmaceutical development.
Properties
CAS No. |
112674-01-8 |
|---|---|
Molecular Formula |
C15H27ClO4 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
dimethyl 4-chlorotridecanedioate |
InChI |
InChI=1S/C15H27ClO4/c1-19-14(17)10-8-6-4-3-5-7-9-13(16)11-12-15(18)20-2/h13H,3-12H2,1-2H3 |
InChI Key |
VATGVFHNUYPZDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CCC(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-chlorotridecanedioate typically involves the esterification of 4-chlorotridecanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-chlorotridecanedioic acid+2CH3OH→Dimethyl 4-chlorotridecanedioate+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-chlorotridecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of 4-chlorotridecanedioic acid or 4-chlorotridecanone.
Reduction: Formation of 4-chlorotridecanediol.
Substitution: Formation of 4-hydroxytridecanedioate derivatives.
Scientific Research Applications
Dimethyl 4-chlorotridecanedioate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-chlorotridecanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on unrelated compounds:
- discusses 2:6-Dichlorophenetidine and its derivatives, which are chlorinated aromatic amines and phenols . These differ significantly from the aliphatic diester structure of Dimethyl 4-chlorotridecanedioate.
- references 4-(Dimethylamino)benzohydrazide, a hydrazide-containing aromatic compound, and cites studies on crystallography and medicinal chemistry . Hydrazides and diesters have distinct reactivity and applications.
Hypothetical Comparison (Based on General Chemistry Principles):
Critical Limitations of Provided Evidence
- No direct data on this compound’s synthesis, spectral data (NMR, IR), or biological activity.
- Irrelevant analogs : The cited compounds differ in backbone (aromatic vs. aliphatic), functional groups (amines, hydrazides vs. esters), and applications.
- Outdated sources : dates to 1929 and lacks modern analytical techniques .
Recommendations for Further Research
To conduct a rigorous comparison, consult:
- SciFinder or Reaxys for structural analogs (e.g., diesters like dimethyl succinate or chlorinated aliphatic esters).
- Patent databases for industrial applications.
- Thermophysical databases (e.g., NIST) for melting points, solubility, and stability data.
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